molecular formula C24H17ClF3N3O3S B11441716 2-{[1-(3-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[1-(3-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11441716
M. Wt: 519.9 g/mol
InChI Key: JUTUGAFSOMQFCQ-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a sulfonyl group attached to the imidazole ring, which is further substituted with a chlorophenyl and a phenyl group. The acetamide moiety is linked to the imidazole ring through a sulfonyl bridge, and it is further substituted with a trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution with Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Attachment of the Acetamide Moiety: The acetamide moiety can be attached through an amidation reaction using an appropriate amine and acyl chloride.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzene and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Hydroxylated derivatives of the phenyl and chlorophenyl groups.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives at the sulfonyl and acetamide moieties.

Scientific Research Applications

2-{[1-(3-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonyl group contributes to its reactivity and potential for forming hydrogen bonds with biological targets.

Properties

Molecular Formula

C24H17ClF3N3O3S

Molecular Weight

519.9 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)-4-phenylimidazol-2-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H17ClF3N3O3S/c25-17-9-6-10-18(13-17)31-14-21(16-7-2-1-3-8-16)30-23(31)35(33,34)15-22(32)29-20-12-5-4-11-19(20)24(26,27)28/h1-14H,15H2,(H,29,32)

InChI Key

JUTUGAFSOMQFCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=N2)S(=O)(=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC(=CC=C4)Cl

Origin of Product

United States

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